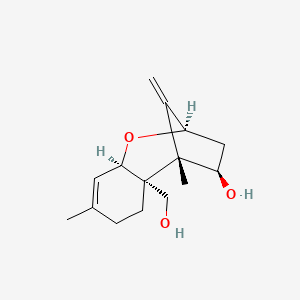

12,13-Deoxyverrucarol

CAS No.: 63743-78-2

Cat. No.: VC17076065

Molecular Formula: C15H22O3

Molecular Weight: 250.33 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 63743-78-2 |

|---|---|

| Molecular Formula | C15H22O3 |

| Molecular Weight | 250.33 g/mol |

| IUPAC Name | (1S,2R,7R,9R,11R)-2-(hydroxymethyl)-1,5-dimethyl-12-methylidene-8-oxatricyclo[7.2.1.02,7]dodec-5-en-11-ol |

| Standard InChI | InChI=1S/C15H22O3/c1-9-4-5-15(8-16)13(6-9)18-11-7-12(17)14(15,3)10(11)2/h6,11-13,16-17H,2,4-5,7-8H2,1,3H3/t11-,12-,13-,14-,15-/m1/s1 |

| Standard InChI Key | XARFTSXTPBVXCB-KJWHEZOQSA-N |

| Isomeric SMILES | CC1=C[C@@H]2[C@](CC1)([C@]3([C@@H](C[C@H](C3=C)O2)O)C)CO |

| Canonical SMILES | CC1=CC2C(CC1)(C3(C(CC(C3=C)O2)O)C)CO |

Introduction

Chemical Identity and Nomenclature

Systematic Naming and Synonyms

The IUPAC name for 12,13-deoxyverrucarol is (1S,2R,7R,9R,11R)-2-(hydroxymethyl)-1,5-dimethyl-12-methylidene-8-oxatricyclo[7.2.1.0²,⁷]dodec-5-en-11-ol, reflecting its complex bicyclic framework and stereochemical configuration . Common synonyms include UNII-KD20049JC7, 63743-78-2, and (4β)-Trichotheca-9,12-diene-4,15-diol. The absence of the 12,13-epoxy group differentiates it from epoxytrichothecenes like DON, which are associated with neuroendocrine and hematological toxicity .

Molecular Descriptors and Identifiers

Key identifiers include:

-

CAS Registry Number: 63743-78-2

-

InChI: InChI=1S/C15H22O3/c1-9-4-5-15(8-16)13(6-9)18-11-7-12(17)14(15,3)10(11)2/h6,11-13,16-17H,2,4-5,7-8H2,1,3H3/t11-,12-,13-,14-,15-/m1/s1

The molecular formula was confirmed via PubChem’s computational algorithms, which also generated its 2D and 3D structural models .

Structural Characteristics

Stereochemical Configuration

The compound’s bicyclic framework consists of a trichothecene core lacking the 12,13-epoxy moiety. X-ray crystallography and NMR studies of analogous trichothecenes suggest that the stereochemistry at positions C-2, C-4, and C-11 critically influences biological activity . For 12,13-deoxyverrucarol, the β-orientation of the hydroxyl group at C-4 and the methylidene group at C-12 are postulated to reduce reactivity compared to epoxy-bearing analogs .

Comparative Analysis with Epoxytrichothecenes

Trichothecenes are classified into groups A (non-ketonic C-8) and B (ketonic C-8). While 12,13-deoxyverrucarol lacks the epoxy group, its C-8 configuration remains undefined in available literature. Structural comparisons with DON (a group B trichothecene) highlight that the absence of the 12,13-epoxy group may diminish its binding affinity to ribosomal targets, which are critical for the toxicity of epoxytrichothecenes .

Analytical Detection and Quantification

Chromatographic Methods

Although no direct methods for 12,13-deoxyverrucarol are reported, reversed-phase high-performance liquid chromatography (RP-HPLC) with C-18 columns and UV detection at 254 nm has been validated for DON analysis . Mobile phases combining water, acetonitrile, and methanol (5:4:1 v/v/v) achieved optimal resolution for DON, suggesting adaptability for 12,13-deoxyverrucarol given structural similarities .

Table 1: Hypothetical HPLC Parameters for 12,13-Deoxyverrucarol

| Parameter | Value |

|---|---|

| Column | Phenomenex® ODS C18 (150 mm) |

| Mobile Phase | Water:ACN:MeOH (5:4:1) |

| Flow Rate | 1.5 mL/min |

| Detection Wavelength | 254 nm |

| Retention Time | Estimated 8–10 min |

Validation Challenges

Inter-day precision (RSD < 2%) and linearity () reported for DON could serve as benchmarks, though the lack of a 12,13-epoxy group may alter retention behavior . Stability studies indicate that methanolic solutions of trichothecenes remain stable for 24–72 hours, a critical consideration for handling 12,13-deoxyverrucarol .

Biological and Toxicological Profile

Research Gaps

No in vivo or in vitro toxicity data exist for 12,13-deoxyverrucarol. Comparative studies with verrucarol (a hydroxylated analog) could elucidate structure-activity relationships. Additionally, its role in Fusarium metabolism—whether as a biosynthetic intermediate or detoxification product—remains unexplored.

Applications and Regulatory Considerations

Agricultural Implications

As a Fusarium metabolite, 12,13-deoxyverrucarol may serve as a biomarker for fungal contamination in crops. Current regulatory limits for DON (1–2 mg/kg in cereals) underscore the need for analogous standards if 12,13-deoxyverrucarol is proven hazardous .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume